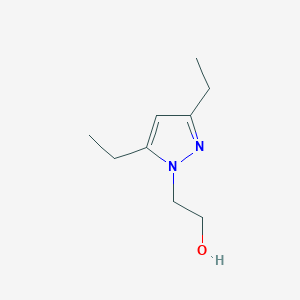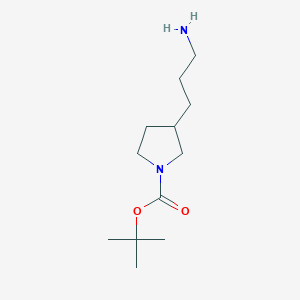
3-Bromo-4-(4-fluorophenylsulfanyl)-benzonitrile
Vue d'ensemble
Description
3-Bromo-4-(4-fluorophenylsulfanyl)-benzonitrile (also known as BFSB) is a type of synthetic organic compound, composed of a benzonitrile group with a 4-fluorophenylsulfanyl group and a bromine atom. BFSB has been widely used in scientific research and lab experiments due to its unique properties, such as its high solubility in polar organic solvents, low toxicity, and low reactivity.
Applications De Recherche Scientifique
BFSB has been widely used in scientific research due to its unique properties. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. BFSB has also been used as a substrate for the enzyme arylsulfatase A (ARSA), which is involved in the metabolism of sulfated glycolipids. In addition, BFSB has been used as a ligand for the protein cyclophilin A, which is involved in the regulation of cell cycle progression.
Mécanisme D'action
The mechanism of action of BFSB in scientific research applications is not completely understood. However, it is believed that BFSB acts as an inhibitor of AChE by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. BFSB has also been found to bind to ARSA and cyclophilin A, which suggests that it may act as a ligand for these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFSB have not been extensively studied. However, it has been reported that BFSB is non-toxic and does not have any significant adverse effects on cells. In addition, BFSB has been found to have no significant effect on the activity of other enzymes, such as cytochrome P450 and monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BFSB in lab experiments is its high solubility in polar organic solvents. This makes it easy to work with and allows for precise control over the reaction conditions. In addition, BFSB is relatively non-toxic and does not have any significant adverse effects on cells. However, BFSB is highly reactive and must be handled with care. It is also important to note that BFSB is not suitable for use in vivo due to its potential toxicity.
Orientations Futures
The potential future directions for BFSB include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug design. In addition, further research into the synthesis of BFSB could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the potential toxicity of BFSB could lead to the development of safer and more effective compounds for use in lab experiments and drug design.
Propriétés
IUPAC Name |
3-bromo-4-(4-fluorophenyl)sulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNS/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNKFKSMYUGOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1471840.png)





![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)